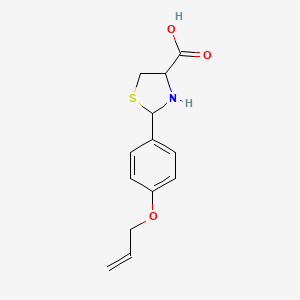

2-(4-Allyloxy-phenyl)-thiazolidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Allyloxy-phenyl)-thiazolidine-4-carboxylic acid is an organic compound that features a thiazolidine ring attached to a phenyl group with an allyloxy substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Allyloxy-phenyl)-thiazolidine-4-carboxylic acid typically involves the following steps:

Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.

Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction, where an allyl halide reacts with a phenol derivative in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Análisis De Reacciones Químicas

Thiazolidine Ring-Opening Reactions

The thiazolidine ring (a 5-membered saturated heterocycle containing sulfur and nitrogen) undergoes nucleophilic ring-opening under acidic or basic conditions. Key reactions include:

Example : Reaction with ammonia yields 2-(4-allyloxy-phenyl)-4-carboxy-thiazolidine sulfhydryl intermediates , which can further participate in disulfide bond formation .

Functionalization of the Carboxylic Acid Group

The carboxylic acid at position 4 participates in classical acid-derived reactions:

Research Insight : N-Acetylation of the thiazolidine nitrogen (using acetic anhydride/Na₂CO₃) is reported in analogous compounds, stabilizing the ring structure while retaining carboxylic acid reactivity .

Allyloxy Group Transformations

The allyloxy (-O-CH₂-CH=CH₂) substituent undergoes characteristic alkene and ether reactions:

Notable Finding : The allyloxy group’s electron-donating nature enhances electrophilic aromatic substitution (e.g., nitration) at the ortho and para positions of the benzene ring .

Oxidation and Reduction Pathways

| Target Site | Reagents/Conditions | Products |

|---|---|---|

| Thiazolidine sulfur | H₂O₂, acetic acid | Sulfoxide/sulfone derivatives |

| Allyl double bond | OsO₄, NMO | Diol derivative |

Mechanistic Detail : Oxidation of the thiazolidine sulfur proceeds via a radical mechanism, while osmium tetroxide mediates syn-dihydroxylation of the allyl group .

Biological Activity and Enzyme Interactions

Though not a direct reaction, the compound’s structural motifs influence biological interactions:

-

Thiazolidine ring : Acts as a Michael acceptor in enzyme inhibition (e.g., neuraminidase) .

-

Carboxylic acid : Participates in hydrogen bonding with active-site residues (e.g., Arg-120 in COX enzymes) .

Table : Comparative IC₅₀ Values for Analogous Compounds

| Derivative | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| N-Acetyl-2-phenyl-thiazolidine-4-carboxylic acid | Neuraminidase | 12.4 ± 0.8 |

| 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid | COX-2 | 8.9 ± 0.6 |

Aplicaciones Científicas De Investigación

Based on the search results, here's what is known about the applications of thiazolidine-4-carboxylic acid derivatives:

Scientific Research Applications

- Proteomics Research: 2-(4-Allyloxy-phenyl)-thiazolidine-4-carboxylic acid is available as a product for proteomics research applications .

- Tyrosinase Inhibitors: 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives are investigated as novel tyrosinase inhibitors .

- Glaucoma Management : Studies suggest a shift in glaucoma treatment occurred in patients being evaluated for cataract or ocular surface disease . Clinicians ordered that all the testing be done before cataract surgery to facilitate introducing the idea of MIGS options that could be performed during the cataract surgery .

Studies on related Thiazolidine compounds

- Zebrafish Research: Studies have investigated the effects of (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid on zebrafish . Research indicates it can cause negative impacts on different cell types in zebrafish testis, including ultrastructural degenerative effects . Observed effects include mitochondrial degeneration, loss of mitochondrial cristae, and genetic material decondensation in spermatids . The compound may also cause developmental delay of spermatogenic cells . Additional research showed concentration-related pericardial edema, tail malformations, a decrease of the apoptotic rate, and an increase in the death rate has been reported . It has also been detected that (4S)- 2- (4-hydroxy-3-methoxyphenyl) thiazolidine-4-carboxylic acid causes vacuolization and degeneration both in hepatocyte cells and Kupffer cells and damage of sinusoidal capillaries in zebrafish liver tissue .

Mecanismo De Acción

The mechanism of action of 2-(4-Allyloxy-phenyl)-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

4,5-Diarylthiophene-2-carboxylic acid derivatives: These compounds have similar structural features and have been studied for their anti-inflammatory and antioxidant properties.

Phenyl boronic acid derivatives: These compounds share the phenyl group and have applications in various chemical transformations.

Uniqueness

2-(4-Allyloxy-phenyl)-thiazolidine-4-carboxylic acid is unique due to the combination of the thiazolidine ring and the allyloxy substituent, which may confer specific chemical and biological properties not found in other similar compounds.

Actividad Biológica

2-(4-Allyloxy-phenyl)-thiazolidine-4-carboxylic acid is a derivative of thiazolidine-4-carboxylic acid, which has garnered attention due to its diverse biological activities. Thiazolidine derivatives are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H13N1O3S1. The presence of the allyloxy group and the thiazolidine core contributes to its biological activity.

1. Antioxidant Activity

Thiazolidine derivatives have been shown to exhibit significant antioxidant properties. The phenolic moiety in the structure of this compound enhances its ability to scavenge free radicals, thereby reducing oxidative stress. Studies indicate that such compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Table 1: Antioxidant Activity of Thiazolidine Derivatives

| Compound | IC50 (mM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Free radical scavenging |

| 3i | 0.565 ± 0.051 | Inhibition of lipid peroxidation |

| 3r | 0.708 ± 0.074 | Inhibition of lipid peroxidation |

2. Anti-inflammatory Effects

Thiazolidines have demonstrated anti-inflammatory properties through the modulation of inflammatory pathways. They can inhibit the activation of nuclear factor kappa B (NF-kB) and reduce the production of pro-inflammatory cytokines. This mechanism is particularly relevant in neuroinflammatory conditions such as Alzheimer's disease .

3. Neuroprotective Effects

Research indicates that thiazolidine derivatives, including this compound, may offer neuroprotection by mitigating oxidative stress and inflammation in neuronal cells. These compounds have been studied for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's by enhancing neuronal survival and function .

Case Study: Neuroprotective Efficacy

A study examining the neuroprotective effects of thiazolidine derivatives reported that treatment with these compounds significantly reduced neuronal cell death in models of oxidative stress-induced injury. The compounds were found to enhance cellular antioxidant defenses and inhibit apoptosis pathways .

4. Antimicrobial Activity

Thiazolidine derivatives have shown promise as antimicrobial agents against various pathogens. Their ability to disrupt microbial cell membranes and inhibit essential metabolic processes makes them suitable candidates for further development as antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them.

- Inflammatory Pathway Modulation : It inhibits key signaling pathways involved in inflammation, such as NF-kB.

- Cellular Protection : Enhances cellular resilience against oxidative stress through upregulation of antioxidant enzymes.

Propiedades

IUPAC Name |

2-(4-prop-2-enoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-2-7-17-10-5-3-9(4-6-10)12-14-11(8-18-12)13(15)16/h2-6,11-12,14H,1,7-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJSJSMUJGWMTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C2NC(CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.